molecular formula C24H25ClN4O2 B4522931 N-(1-benzylpiperidin-4-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1-benzylpiperidin-4-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4522931
M. Wt: 436.9 g/mol
InChI Key: BRCFUMOORWWPRK-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzylpiperidine moiety and a pyridazinone ring, which are linked through an acetamide group. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route may involve:

    Preparation of 1-benzylpiperidine: This can be achieved through the alkylation of piperidine with benzyl chloride under basic conditions.

    Synthesis of 3-(4-chlorophenyl)-6-oxopyridazine: This intermediate can be synthesized through the cyclization of appropriate precursors, such as 4-chlorobenzoyl hydrazine and ethyl acetoacetate.

    Formation of the final compound: The final step involves the coupling of 1-benzylpiperidine with 3-(4-chlorophenyl)-6-oxopyridazine through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: The compound could have potential therapeutic applications, such as acting as a drug candidate for certain diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Signal transduction: The compound may influence cellular signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Similar structure with a fluorine atom instead of chlorine.

    N-(1-benzylpiperidin-4-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the presence of the chlorophenyl group, which may impart specific chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2/c25-20-8-6-19(7-9-20)22-10-11-24(31)29(27-22)17-23(30)26-21-12-14-28(15-13-21)16-18-4-2-1-3-5-18/h1-11,21H,12-17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCFUMOORWWPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-benzylpiperidin-4-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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